molecular formula C15H13N3O4S B2734717 11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-39-4

11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2734717
CAS RN: 869465-39-4
M. Wt: 331.35
InChI Key: SQTCIYNVTPWJAK-UHFFFAOYSA-N
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Description

The compound “11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic molecule. It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known for their wide range of applications in industrial chemistry, material science, and pharmacology .

Scientific Research Applications

Complexation and Metal Ion Interaction

Compounds with similar structural features, such as macrocyclic and bicyclic systems, have been studied for their ability to complex with metal ions. For example, a related compound, described as a 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, demonstrates potential for the complexation of metal atoms due to its 11-membered ring structure, suggesting a possible application in the coordination chemistry and extraction of metal ions (Lazrak et al., 2000).

Synthesis and Characterization of Macrocycles

The synthesis and characterization of macrocyclic ligands, including the creation of new 13 and 14-membered macrocycles and their transition metal complexes, reveal insights into the structural versatility and reactivity of such compounds. These activities highlight the compound's potential in synthetic chemistry, particularly in creating complex molecular architectures for catalysis or material science applications (Nishat et al., 2003).

Supramolecular Chemistry

Research on aza- and oxo-bridged calixarenes, including the synthesis of aza- and/or oxo-bridged calix[2]arene[2]triazines, points to the significance of such compounds in supramolecular chemistry. These structures form unique cavities that can be fine-tuned for specific interactions, suggesting potential applications in molecular recognition, sensing, and the construction of supramolecular assemblies (Wang & Yang, 2004).

Antibacterial Activity

The antibacterial activity of similar macrocyclic compounds against gram-positive and gram-negative bacteria indicates potential applications in the development of new antimicrobial agents. The ability of these compounds to inhibit bacterial growth suggests their utility in medical research, specifically in designing novel antibiotics or studying the mechanism of bacterial inhibition (Nishat et al., 2003).

properties

IUPAC Name

11,13-dimethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-17-12-11(13(19)18(2)15(17)21)10(8-4-3-5-23-8)9-7(16-12)6-22-14(9)20/h3-5,10,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCIYNVTPWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(thiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

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